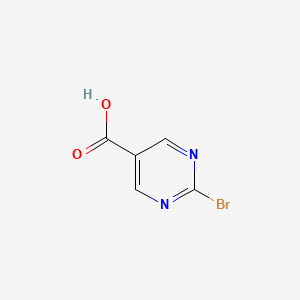

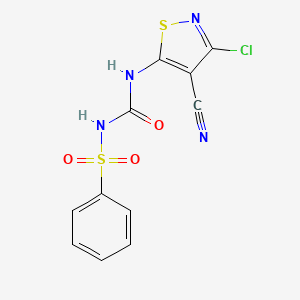

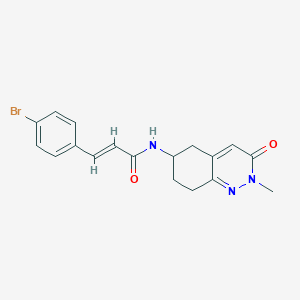

![molecular formula C23H17NO5 B2537330 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate CAS No. 326007-72-1](/img/structure/B2537330.png)

2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

Chemical compounds with structures similar to 2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate have been synthesized and characterized for their properties. For instance, Xiao et al. (2019) reported on drumlike p-methylphenyltin carboxylates, where the self-assembly with 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid produced novel organotin carboxylates. These compounds were analyzed for their antitumor activities and fluorescence, showcasing potential in medical and material science applications (Xiao et al., 2019).

Reactivity and Mechanistic Studies

Research on the reactivity of compounds containing the benzo[de]isoquinolin-2(3H)-yl group has contributed to understanding their chemical behavior. For example, studies on hydride transfer reactions involving heterocycles similar to the mentioned compound have elucidated their reactivity patterns, which are crucial for designing synthesis pathways in organic chemistry (Lee & Jeoung, 1998).

Material Science Applications

Compounds with the benzo[de]isoquinolin-2(3H)-yl moiety have shown potential in material science, especially in the development of chemosensors. A study by Jorge Espina Casado et al. (2021) described the synthesis of a novel nanoprobe by functionalizing carbon dots with a benzo-isoquinolin-based molecule for detecting trace amounts of water in non-aqueous media. This innovative approach has implications for monitoring water contamination in industrial processes (Jorge Espina Casado et al., 2021).

Organic Electronics and Solar Cells

The structural motifs related to this compound have found use in organic electronics. Wenjun Wu et al. (2009) reported on carboxylated cyanine dyes, including a molecule with benzo[de]isoquinolin-2(3H)-yl units, for improving photoelectric conversion efficiency in dye-sensitized solar cells. This research underscores the potential of such compounds in renewable energy technologies (Wenjun Wu et al., 2009).

properties

IUPAC Name |

phenacyl 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5/c25-19(15-6-2-1-3-7-15)14-29-20(26)12-13-24-22(27)17-10-4-8-16-9-5-11-18(21(16)17)23(24)28/h1-11H,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSNQEHZLPYGPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)

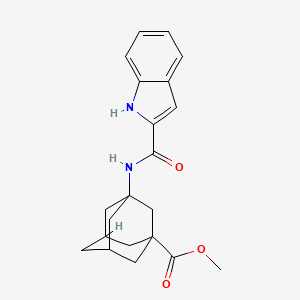

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2537254.png)

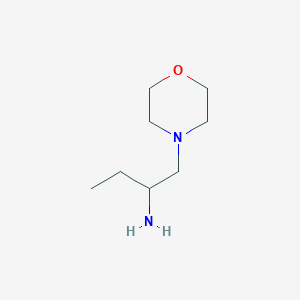

![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)

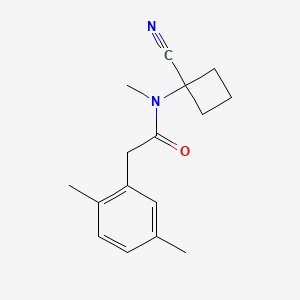

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)